
N-cyclobutyl-3-fluoropyridine-4-carboxamide
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Overview
Description
N-cyclobutyl-3-fluoropyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-3-fluoropyridine-4-carboxamide typically involves nucleophilic aromatic substitution reactions. One common method is the substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion to form methyl 3-fluoropyridine-4-carboxylate . This intermediate can then be further reacted with cyclobutylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-3-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The presence of the cyclobutyl group allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluoride anions, alkylamines, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
N-cyclobutyl-3-fluoropyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity and stability.
Agrochemicals: The compound is explored for its use in herbicides and insecticides.
Radiopharmaceuticals: Fluorinated pyridines are investigated for their potential as imaging agents in radiotherapy.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards its targets. This can result in the modulation of various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoropyridine-4-carboxamide
- N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide
- 3,4-difluoropyridine
Uniqueness
N-cyclobutyl-3-fluoropyridine-4-carboxamide is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other fluorinated pyridines and can lead to different applications and properties .
Properties
IUPAC Name |
N-cyclobutyl-3-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-6-12-5-4-8(9)10(14)13-7-2-1-3-7/h4-7H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQBFYZHGZXKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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